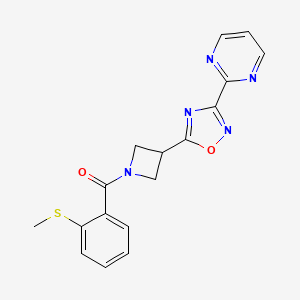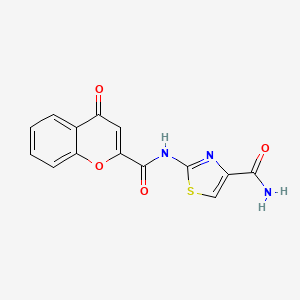
2-(4-oxo-4H-cromen-2-carboxamido)tiazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide, also known as OTCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
- Actividad Antibacteriana: La investigación ha demostrado que los derivados de este compuesto poseen propiedades antibacterianas. Por ejemplo, el derivado 2,4-dinitro-N-(4-oxo-4H-cromen-2-il)benzamida demostró una prometedora actividad antibiófilm .
- Acoplamiento de McMurry Mediado por Ti/Zn: El compuesto se puede usar como sustrato en reacciones inusuales de acoplamiento de McMurry inducidas por titanio. Esta metodología permite la síntesis eficiente de bis-cromonas, que son intermediarios valiosos en la síntesis orgánica .
- Síntesis en una Sola Etapa de Derivados de Cromeno[4,3-b]piridina: Una reacción de tres componentes que involucra 4-oxo-4H-cromen-3-carbaldehídos, malononitrilo o cianoacetatos y aminas aromáticas conduce a derivados de cromeno[4,3-b]piridina funcionalizados. Este método es libre de catalizador y respetuoso con el medio ambiente .
- Catalizadores Verdes: Se han empleado varios catalizadores verdes, como el ácido 3-nitrofenilborónico y el oxalato de potasio-titanio, para la síntesis de derivados de 4H-cromeno. Estos catalizadores ofrecen alternativas sostenibles y ecológicas .
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica y Metodología
Ciencia de Materiales y Catálisis
Mecanismo De Acción
Target of Action
The primary target of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is the acetylcholinesterase (AChE) enzyme . AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration of ACh, enhancing cholinergic transmission.
Mode of Action
2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of ACh, thereby increasing its concentration. The compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme at a site other than the active site .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting AChE, 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide increases the availability of ACh, enhancing cholinergic transmission .
Result of Action
The molecular effect of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is the inhibition of AChE, leading to an increase in ACh concentration . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function. The compound has also been shown to have a neuroprotective effect in cell lines .
Propiedades
IUPAC Name |
2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c15-12(19)8-6-22-14(16-8)17-13(20)11-5-9(18)7-3-1-2-4-10(7)21-11/h1-6H,(H2,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTMITRXZXZMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

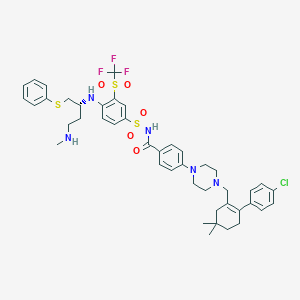

![2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510486.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2510487.png)
![7-(4-fluorophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2510490.png)
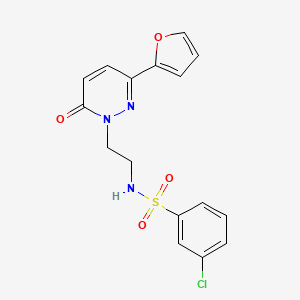
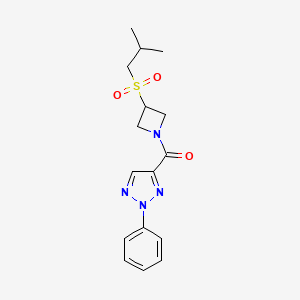
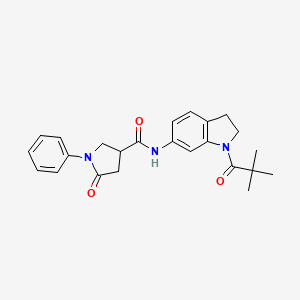
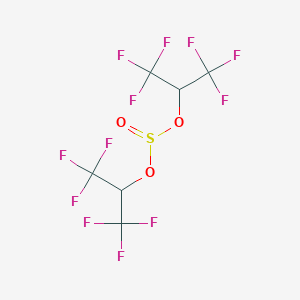
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)

![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)
